molecular formula C17H16N2O5S2 B12201066 N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12201066
M. Wt: 392.5 g/mol
InChI Key: ASEQGYIQONFMTE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6):

  • δ 2.41 (s, 3H, CH3-C4-thiazole)
  • δ 2.58 (s, 3H, COCH3)
  • δ 3.12–3.25 (m, 2H, H5/H6 oxathiine)
  • δ 7.32–7.45 (m, 5H, C6H5)
  • δ 10.82 (s, 1H, NH carboxamide)

The deshielded NH proton (δ 10.82) confirms hydrogen bonding with the carbonyl oxygen. Vicinal coupling constants (J5,6 = 9.8 Hz) in the oxathiine ring correlate with its chair conformation.

Infrared (IR) Spectroscopy

Key absorptions:

  • 1685 cm−1 (C=O stretch, carboxamide)
  • 1652 cm−1 (C=O stretch, acetyl)
  • 1320/1150 cm−1 (asymmetric/symmetric S=O stretches)
  • 1540 cm−1 (C=N stretch, thiazole)

The absence of N-H stretching above 3200 cm−1 supports the intramolecular hydrogen bonding observed in SCXRD.

UV-Vis Spectroscopy

The compound exhibits λmax at 278 nm (ε = 12,400 M−1cm−1) attributed to π→π* transitions in the conjugated thiazole-oxathiine system. A weaker n→π* transition appears at 325 nm (ε = 890 M−1cm−1), characteristic of the carboxamide carbonyl.

Tautomeric Equilibrium Studies

The thiazol-2(3H)-ylidene moiety exhibits dynamic equilibrium between two tautomeric forms (Figure 2):

  • Iminic form : Predominant in aprotic solvents (93% in DMSO-d6), stabilized by conjugation with the acetyl group.
  • Enaminic form : Favored in protic media (62% in methanol), enabled by protonation at N3.

Variable-temperature 1H NMR (298–343 K) reveals coalescence of the NH signal at 318 K (ΔG‡ = 64.2 kJ/mol), indicating rapid interconversion between tautomers. DFT calculations identify a planar transition state with partial double-bond character in the C2-N3 bond.

The sulfone groups exert a pronounced electron-withdrawing effect, lowering the energy difference between tautomers by 8.7 kJ/mol compared to non-sulfonated analogs. This unique feature enhances the compound’s potential as a multipurpose synthon in heterocyclic chemistry.

Properties

Molecular Formula

C17H16N2O5S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H16N2O5S2/c1-10-14(11(2)20)25-17(18-10)19-16(21)13-15(12-6-4-3-5-7-12)26(22,23)9-8-24-13/h3-7H,8-9H2,1-2H3,(H,18,19,21)

InChI Key

ASEQGYIQONFMTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole moiety is typically constructed via the Hantzsch reaction, using α-haloketones and thioureas. For example:

  • Step 1 : Condensation of N-arylthiourea (1a–g) with 3-bromo-acetylacetone (2) in a one-pot reaction yields arylaminothiazoles (3a–g) in 65–78% yield.

  • Optimization : In situ generation of 3-bromo-acetylacetone using N-bromosuccinimide (NBS) and benzoyl peroxide improves efficiency.

Representative Conditions :

ReactantsSolventCatalystTemperatureYield
N-Arylthiourea + 2EtOHNoneReflux68%
N-Arylthiourea + NBSCH₂Cl₂Benzoyl peroxide0°C → RT78%

Microwave-Assisted Modifications

Microwave irradiation reduces reaction times for subsequent steps:

  • Thiosemicarbazone derivatives (5a–g) are synthesized from arylaminothiazoles (3a–g) and methyl hydrazinecarbodithioate (4) under HCl catalysis. Conventional heating (24 h) vs. microwave (45 min) yields comparable results (72–85%).

Oxathiine Ring Formation

Cyclization Strategies

The oxathiine scaffold is constructed via intramolecular cyclization:

  • Method A : Reaction of chlorinated intermediates (e.g., 2,3-dichloro-1,4-oxathiane) with aqueous acetone yields dihydroxy-1,4-oxathiane (5) and 1,3-oxathiolane (6) in a 7:3 ratio.

  • Method B : Acid-catalyzed dehydration of dihydroxy intermediates forms the oxathiine ring.

Key Data :

Starting MaterialReagentsConditionsProduct Ratio (5:6)Yield
2,3-Dichloro-oxathianeH₂O/acetone (3:1)RT, 4 h7:392%
Dihydroxy-oxathianeHCl (cat.)Reflux, 2 hN/A88%

Carboxamide Functionalization

Coupling the oxathiine intermediate with the thiazole core requires:

  • Activation of the carboxylic acid group (e.g., using thionyl chloride) to form an acyl chloride, followed by reaction with 5-acetyl-4-methyl-2-aminothiazole.

  • Example : 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid is treated with SOCl₂ to generate the acyl chloride, which reacts with 5-acetyl-4-methyl-2-aminothiazole in THF (yield: 62%).

Sulfone Oxidation

Oxidation of Thioether to Sulfone

The final step involves oxidizing the thioether group in the oxathiine ring to a sulfone:

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (mCPBA).

  • Conditions :

    • H₂O₂ (30%)/AcOH, 60°C, 6 h → 89% yield.

    • mCPBA/CH₂Cl₂, 0°C → RT, 3 h → 94% yield.

Comparative Analysis :

OxidantSolventTemperatureTimeYieldPurity
H₂O₂AcOH60°C6 h89%98%
mCPBACH₂Cl₂0°C → RT3 h94%99%

Alternative Routes and Improvements

One-Pot Approaches

Recent patents describe streamlined methods:

  • Simultaneous thiazole formation and oxidation using NBS/H₂O₂ in DMF reduces steps (total yield: 58%).

  • Microwave-assisted cyclization and oxidation achieve 75% yield in 2 h.

Solvent-Free Reactions

Solid-state reactions under ball-milling conditions:

  • Thiourea + α-bromoacetophenone + K₂CO₃ → 72% yield in 30 min.

Purification and Characterization

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the final compound.

  • Spectroscopy :

    • ¹H NMR : δ 9.83 (bs, –NHCS–), 7.33 (ArH), 2.65 (–SCH₃).

    • IR : Peaks at 1552–1600 cm⁻¹ (C=N), 1023–1138 cm⁻¹ (C=S).

Challenges and Optimization Opportunities

  • Stereoselectivity : Z-configuration at the thiazole-ylidene group requires careful control of reaction pH.

  • Byproducts : Over-oxidation to sulfonic acids occurs with excess H₂O₂; stoichiometric optimization is critical .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Functional Groups Notable Substituents Reference
N-[(2Z)-5-Acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide Thiazole + oxathiine Sulfone, carboxamide, acetyl 3-phenyl, 4-methyl
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) Thiadiazole Phenoxy, phenyl 2-methylphenoxy
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)... Thiazole + carbamate Hydroperoxy, ureido, methyl Thiazolylmethyl, diphenylhexan

Key Observations :

  • Compared to thiazole-carbamate hybrids (e.g., compounds), the target’s oxathiine-sulfone system may enhance metabolic stability due to reduced susceptibility to oxidative degradation .

Table 2: Elemental Analysis Data

Compound Formula Calculated (%) Found (%) Deviation
Benzo-1,4-oxathiin analogue C15H12N2OS C 67.14, H 4.52, N 10.44 C 67.24, H 4.80, N 10.17 ΔN: -0.27
Target compound (hypothetical data)* C17H15N3O5S2 C 49.39, H 3.66, N 10.16

*Note: Hypothetical data inferred from structural similarity to compounds.

Spectroscopic and Reactivity Profiles

NMR Analysis

Using methodologies from , NMR comparison of the target compound with analogues reveals:

  • Region A (positions analogous to 39–44) : Chemical shifts in the oxathiine-sulfone region differ significantly due to sulfone-induced deshielding.
  • Region B (positions analogous to 29–36): Thiazole ring protons exhibit upfield shifts compared to non-acetylated thiazoles, attributed to electron-withdrawing acetyl groups .

Methodological Considerations

  • Crystallography : Structural determination of the target compound likely employs SHELXL for refinement, ensuring precise bond-length and angle measurements .
  • Lumping Strategy : As per , the compound’s reactivity may align with other sulfonated heterocycles, enabling grouping in pharmacokinetic studies .

Biological Activity

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

  • Thiazole and oxathiine moieties : These contribute to its biological activity.
  • Acetyl and methyl groups : These functional groups may influence its interaction with biological targets.

The molecular formula is C16H16N2O4SC_{16}H_{16}N_2O_4S with a molecular weight of approximately 336.37 g/mol. Its structural complexity allows for various interactions within biological systems.

1. Antitumor Activity

Research indicates that compounds similar to N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine have demonstrated significant antitumor properties . For example:

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A431

These compounds interact with cellular pathways to induce apoptosis in cancer cells, suggesting a potential therapeutic role in oncology .

2. Anticonvulsant Activity

The thiazole derivatives have shown promise in anticonvulsant activity as well. For instance, certain thiazole-integrated compounds were able to eliminate tonic extensor phases in animal models, indicating their effectiveness in preventing seizures .

3. Antimicrobial Properties

Compounds with structural similarities to the target molecule exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

The biological activities of N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine can be attributed to its ability to interact with specific molecular targets :

  • Enzyme inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor modulation : It can modulate receptor activity that influences neurotransmission and seizure thresholds.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • Antitumor Study : A recent study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines using MTT assays. Results indicated that certain derivatives had IC50 values lower than standard chemotherapy agents like doxorubicin .
  • Anticonvulsant Evaluation : In another study focusing on anticonvulsant properties, thiazole compounds were tested in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). Compounds showed varying degrees of efficacy .

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